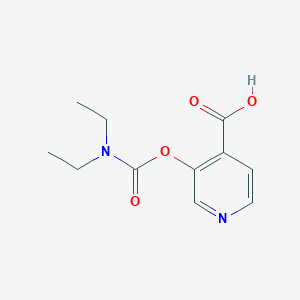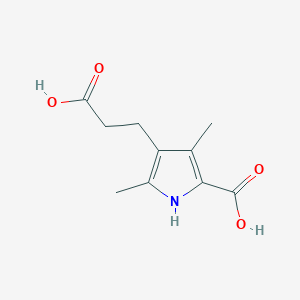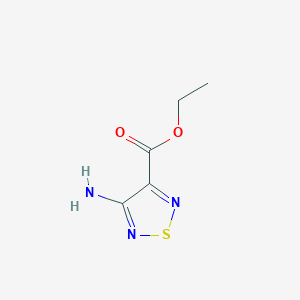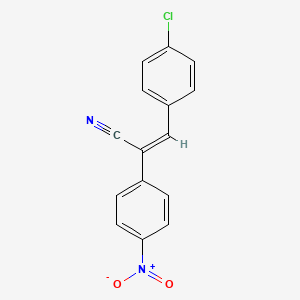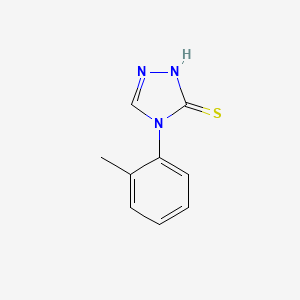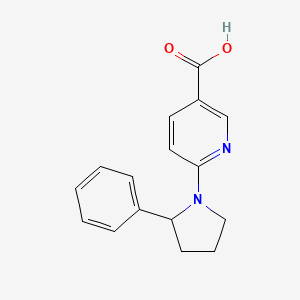
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Overview
Description
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (6-PPPCA) is a novel compound that has been recently investigated for its potential applications in scientific research. 6-PPPCA is a pyridine derivative that has been used in a variety of studies due to its unique properties.
Scientific Research Applications
Organic Synthesis and Drug Design
Research has led to the development of novel compounds and methodologies in organic chemistry using pyridine and pyrrolidine derivatives. For instance, the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides showcases a method for preparing a library of compounds through a series of transformations starting from itaconic acid, indicating potential applications in drug design and discovery (Črček et al., 2012). Additionally, the creation of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts, although showing minimal inhibitory activity in biological assays, reflects the ongoing exploration of pyrrolidine derivatives in medicinal chemistry (Oliveira Udry et al., 2016).
Materials Science and Coordination Chemistry
In materials science, pyridine and pyrrolidine derivatives have been utilized to construct complex coordination polymers and networks. Research on lanthanide coordination polymers with pyridine-2,5-dicarboxylic acid has unveiled structures with rutile and rutile-related topologies, revealing insights into the construction of three-dimensional frameworks for potential application in catalysis, gas storage, or sensing technologies (Qin et al., 2005).
Supramolecular Chemistry
Studies in supramolecular chemistry have showcased the synthesis of novel ligands for constructing metal-organic frameworks (MOFs) with unique properties. For example, research on pyridine-tricarboxylic acid-driven metal(ii)-organic architectures has highlighted the versatility of pyridine derivatives in forming structures with significant structural diversity and potential applications in gas sorption, catalysis, and luminescence (Zhao et al., 2019).
properties
IUPAC Name |
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)13-8-9-15(17-11-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHBWLOLUMEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378083 | |
| Record name | 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
CAS RN |
904816-72-4 | |
| Record name | 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



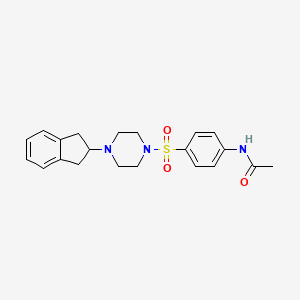


![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
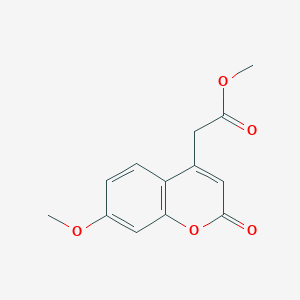
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)

